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uridine diphosphate glucuronic acid -

uridine diphosphate glucuronic acid

Catalog Number: EVT-8912221
CAS Number:
Molecular Formula: C15H22N2O18P2
Molecular Weight: 580.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-a-D-Galacturonic acid is a natural product found in Homo sapiens with data available.
A nucleoside diphosphate sugar which serves as a source of glucuronic acid for polysaccharide biosynthesis. It may also be epimerized to UDP iduronic acid, which donates iduronic acid to polysaccharides. In animals, UDP glucuronic acid is used for formation of many glucosiduronides with various aglycones.
Source

Uridine diphosphate glucuronic acid is synthesized in the liver and other tissues from uridine triphosphate and glucose. It can also be derived from dietary sources that contain uridine or glucose, but the primary source is endogenous synthesis.

Classification

Uridine diphosphate glucuronic acid belongs to a class of compounds known as nucleotide sugars. These compounds are characterized by a nucleotide moiety linked to a sugar, which in this case is glucuronic acid. It is classified under the broader category of glycosyl donors, which are essential for glycosylation reactions.

Synthesis Analysis

Methods

The synthesis of uridine diphosphate glucuronic acid typically involves several enzymatic steps. The primary method includes:

  1. Phosphorylation of Glucose: Glucose is phosphorylated to glucose-1-phosphate by the enzyme hexokinase.
  2. Conversion to UDP-Glucose: Glucose-1-phosphate is then converted to uridine diphosphate glucose by the enzyme UDP-glucose pyrophosphorylase.
  3. Oxidation to UDP-Glucuronic Acid: Finally, uridine diphosphate glucose undergoes oxidation by the enzyme UDP-glucose dehydrogenase to yield uridine diphosphate glucuronic acid.

Technical Details

UDP Glucose+NAD+UDP Glucuronic Acid+NADH+H+\text{UDP Glucose}+\text{NAD}^+\rightarrow \text{UDP Glucuronic Acid}+\text{NADH}+\text{H}^+

This pathway illustrates how uridine diphosphate glucuronic acid is synthesized from simpler carbohydrate precursors.

Molecular Structure Analysis

Data

  • Molecular Formula: C₁₂H₁₅N₂O₁₈P₂
  • Molecular Weight: 507.24 g/mol
  • IUPAC Name: Uridine 5'-diphospho-(2S,3S)-2,3-dihydroxybutanoic acid
Chemical Reactions Analysis

Reactions

Uridine diphosphate glucuronic acid participates in various biochemical reactions, primarily in conjugation reactions where it donates its glucuronic acid moiety. This process is essential for detoxifying drugs and other xenobiotics.

  1. Glucuronidation Reaction: The primary reaction involves the transfer of the glucuronic acid group to substrates (e.g., drugs) via UDP-glucuronosyltransferases. The general reaction can be described as:
    Substrate+UDP Glucuronic AcidSubstrate Glucuronide+UDP\text{Substrate}+\text{UDP Glucuronic Acid}\rightarrow \text{Substrate Glucuronide}+\text{UDP}

Technical Details

The efficiency of this reaction depends on various factors including substrate specificity, enzyme concentration, and cofactor availability. The resulting substrate-glucuronide conjugates are generally more water-soluble and thus easier to excrete via urine or bile.

Mechanism of Action

Process

The mechanism of action for uridine diphosphate glucuronic acid primarily revolves around its role as a glycosyl donor in metabolic pathways. When it interacts with specific enzymes (uridine diphosphate-glucuronosyltransferases), it facilitates the transfer of its glucuronic acid moiety to a variety of substrates.

Data

This process not only aids in detoxification but also plays a role in regulating physiological functions by modifying signaling molecules and hormones through glycosylation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents.
  • Melting Point: Decomposes before melting.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to heat and moisture.
  • pH Sensitivity: Stable at neutral pH but may degrade under extreme acidic or basic conditions.

Relevant data indicates that uridine diphosphate glucuronic acid can be used in various biochemical assays due to its stability and solubility properties.

Applications

Scientific Uses

Uridine diphosphate glucuronic acid has several important applications in scientific research and medicine:

  1. Drug Metabolism Studies: It is widely used to study drug metabolism pathways due to its role in glucuronidation.
  2. Toxicology Research: Helps assess the detoxification processes of xenobiotics.
  3. Biochemical Assays: Used in assays that measure enzyme activity related to drug metabolism.
  4. Glycosylation Studies: Important for understanding glycosylation patterns in proteins and lipids.
Biosynthesis and Metabolic Pathways of Uridine Diphosphate Glucuronic Acid

Enzymatic Conversion from Uridine Diphosphate Glucose via Uridine Diphosphate Glucose 6-Dehydrogenase

Uridine diphosphate glucuronic acid (UDP-GlcA) biosynthesis primarily occurs through the NAD+-dependent oxidation of uridine diphosphate glucose (UDP-glucose), catalyzed by the enzyme uridine diphosphate glucose 6-dehydrogenase (UGDH; EC 1.1.1.22). This reaction is irreversible and involves a two-step oxidation process: First, UDP-glucose is converted to UDP-glucose-6-aldehyde, followed by further oxidation to UDP-GlcA, with concomitant reduction of two molecules of NAD+ to NADH [1] [9]. The reaction stoichiometry is:

UDP-glucose + 2NAD+ + H₂O → UDP-GlcA + 2NADH + 2H⁺

UGDH exhibits strict substrate specificity for UDP-glucose and requires divalent cations (Mg²⁺ or Mn²⁺) for optimal activity [2]. Structural studies reveal that UGDH functions as a hexamer in plants and certain bacteria, while mammalian enzymes typically form dimers. This quaternary structure is crucial for cooperative binding of NAD+ and allosteric regulation [1] [5]. Kinetic parameters vary across species:

Table 1: Comparative Kinetic Parameters of Uridine Diphosphate Glucose 6-Dehydrogenases

SourceKm UDP-glucose (mM)kcat (s⁻¹)Optimal pH
Zymomonas mobilis0.18 ± 0.0212.49.0
Lactobacillus johnsonii0.31 ± 0.048.78.5
Bacillus cereus0.42 ± 0.055.98.8
Sheep nasal cartilage0.11Not reported8.6

Data compiled from [1] [2] [5]

In Escherichia coli, UGDH expression is regulated by the capR gene, with mutations leading to enzyme derepression and significant UDP-GlcA accumulation (up to 1800 µM in cell extracts) [4]. The enzyme's activity is competitively inhibited by UDP-xylose at the NAD+ binding site, providing feedback regulation that links UDP-GlcA production to downstream glycosaminoglycan biosynthesis [2] [3].

Role in the Glucuronic Acid Pathway and Ascorbic Acid Biosynthesis in Non-Primate Species

UDP-GlcA serves as the pivotal branch point in the glucuronic acid pathway, a metabolic route that converts glucose to various acidic monosaccharides and other metabolites. This pathway initiates with UDP-glucose formation and proceeds through UDP-GlcA to yield L-gulonate, which is further processed to ascorbic acid (vitamin C) in non-primate mammals, reptiles, and birds [9]. The pathway proceeds as follows:

  • UDP-glucose → UDP-GlcA (via UGDH)
  • UDP-GlcA → D-glucuronic acid (via phosphatase)
  • D-glucuronic acid → L-gulonate (via aldehyde reductase)
  • L-gulonate → L-gulono-1,4-lactone (via lactonase)
  • L-gulono-1,4-lactone → Ascorbic acid (via gulonolactone oxidase)

The glucuronate pathway also generates metabolic intermediates that enter the pentose phosphate pathway. Specifically, L-gulonate is oxidized to D-xylulose, which is phosphorylated to xylulose 5-phosphate—a key intermediate connecting glucuronic acid metabolism with glycolysis and nucleotide sugar regeneration [9].

In species capable of ascorbic acid synthesis (unlike primates and guinea pigs), hepatic expression of gulonolactone oxidase determines vitamin C production capacity. Notably, approximately 60% of hepatic UDP-glucose is shunted through the glucuronic acid pathway in rodents, with up to 20% of glucose carbon flux directed toward amino sugar and uronic acid biosynthesis in connective tissues [9]. This highlights UDP-GlcA's dual role as both a glycosyl donor and a metabolic intermediate in central carbon metabolism.

Interconversion with Uridine Diphosphate Xylose and Uridine Diphosphate Galacturonic Acid in Glycosaminoglycan Synthesis

UDP-GlcA undergoes enzymatic modifications to form essential nucleotide sugars for glycosaminoglycan (GAG) assembly:

  • Decarboxylation to UDP-xylose: UDP-GlcA decarboxylase (UXS; EC 4.1.1.35) removes the C6 carboxyl group from UDP-GlcA, producing UDP-xylose and CO₂. This reaction requires NAD+ as a cofactor but remarkably regenerates NAD+ without net reduction [3] [8]. In Saccharomyces cerevisiae heterologously expressing Arabidopsis thaliana UXS3, UDP-xylose production reached 533 µM, demonstrating efficient conversion [3]. UXS activity is compartmentalized—endoplasmic reticulum-bound isoforms provide UDP-xylose for proteoglycan initiation, while soluble cytosolic isoforms supply nucleotide sugars for other glycans.

  • Epimerization to UDP-galacturonic acid: UDP-glucuronic acid 4-epimerase (EC 5.1.3.6) catalyzes the inversion of the C4 hydroxyl group configuration, converting UDP-GlcA to UDP-galacturonic acid (UDP-GalA). Unlike promiscuous bacterial epimerases (e.g., in Klebsiella pneumoniae), the Bacillus cereus epimerase (BcUGlcAE) exhibits stringent specificity: It does not accept UDP-glucose, UDP-N-acetylglucosamine, or UDP-xylose as substrates [5]. BcUGlcAE functions as a monomer and is genetically co-localized with UGDH in an operon, ensuring coordinated production of both UDP-GlcA and UDP-GalA for exopolysaccharide biosynthesis in biofilms [5].

Table 2: Enzymes Catalyzing UDP-GlcA Interconversions in Glycosaminoglycan Synthesis

EnzymeReactionOrganismSpecificityProduct Role
UDP-GlcA decarboxylase (UXS)UDP-GlcA → UDP-xylose + CO₂Arabidopsis thalianaSpecific for UDP-GlcAProteoglycan core tetrasaccharide
UDP-GlcA 4-epimerase (UGlcAE)UDP-GlcA ⇌ UDP-GalABacillus cereusStrict specificityBiofilm exopolysaccharides
Uronosyl 5-epimeraseD-GlcA → L-IdoA in GAG chainsMammalsPolymer-bound substratesHeparan sulfate/dermatan sulfate

Data from [3] [5] [9]

These conversions are functionally significant: UDP-xylose initiates GAG chain attachment to core proteins by xylosyltransferases, while UDP-GalA provides residues for pectin-like polysaccharides in bacterial biofilms. Additionally, in mammalian GAG elongation, polymerized D-glucuronic acid residues are epimerized to L-iduronic acid by uronosyl 5-epimerase after their incorporation into growing chains [9].

Subcellular Compartmentalization and Endoplasmic Reticulum-Associated Biosynthesis

The biosynthesis and utilization of UDP-GlcA are spatially segregated within eukaryotic cells:

  • Cytosol: The catalytic conversion of UDP-glucose to UDP-GlcA occurs predominantly in the cytosol, where soluble UGDH enzymes generate the bulk cellular pool of UDP-GlcA. In Saccharomyces cerevisiae, heterologous UGDH expression (e.g., from Zymomonas mobilis) resulted in cytosolic UDP-GlcA accumulation up to 17.9 µM [1]. Cytosolic UDP-GlcA serves as a precursor for soluble metabolites and enters the endoplasmic reticulum (ER) via nucleotide sugar transporters (NSTs).

  • Endoplasmic Reticulum: The ER membrane harbors specific transporters (e.g., the UDP-GlcA/UDP-N-acetylgalactosamine transporter) that import cytosolic UDP-GlcA using the UMP antiport mechanism [6]. Within the ER lumen, UDP-GlcA functions as the glucuronosyl donor for UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to bilirubin, steroids, xenobiotics, and drugs. This detoxification pathway is critical for enhancing compound solubility and excretion [8] [10].

  • Golgi Apparatus: For glycosaminoglycan biosynthesis, UDP-GlcA is transported into the Golgi lumen, where glycosyltransferases sequentially add sugars to growing GAG chains. The Golgi-resident enzymes include:

  • Xylosyltransferases (initiating GAG chains using UDP-xylose derived from UDP-GlcA)
  • Galactosyltransferases
  • Glucuronosyltransferases (adding GlcA from UDP-GlcA)
  • Sulfotransferases (using PAPS as donor) [9]

Table 3: Subcellular Compartmentalization of UDP-GlcA Metabolism

CompartmentKey Enzymes/TransportersFunctionOutput
CytosolUridine diphosphate glucose dehydrogenaseUDP-GlcA synthesis from UDP-glucoseMetabolic pool of UDP-GlcA
Endoplasmic ReticulumUDP-glucuronosyltransferases; NSTsDetoxification conjugationsGlucuronidated metabolites
Golgi ApparatusGlycosyltransferases; sulfotransferasesGlycosaminoglycan chain elongationChondroitin sulfate, heparan sulfate
PeroxisomesUrate oxidasePurine catabolismNot directly related

Based on [6] [9]

This compartmentalization prevents futile cycles and ensures substrate channeling. Engineering efforts exploit this spatial regulation; for example, E. coli strains expressing hyperthermophilic enzymes in distinct compartments achieved UDP-GlcA titers of 1.3 g/L from starch via a coupled α-glucan phosphorylase (cytosol), UDP-sugar pyrophosphorylase (cytosol), and UGDH (ER-associated) cascade [6]. The strategic localization of these enzymes minimized substrate loss and cofactor competition, demonstrating the physiological importance of compartmentalization in UDP-GlcA metabolism.

Properties

Product Name

uridine diphosphate glucuronic acid

IUPAC Name

6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C15H22N2O18P2

Molecular Weight

580.28 g/mol

InChI

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)

InChI Key

HDYANYHVCAPMJV-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

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